molecular formula C14H21N7O B6533900 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one CAS No. 1058239-38-5

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B6533900
CAS No.: 1058239-38-5
M. Wt: 303.36 g/mol
InChI Key: BZOOZJUCJYPHDY-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 7-position and a 2-methylpropan-1-one terminal group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-4-21-13-11(17-18-21)12(15-9-16-13)19-5-7-20(8-6-19)14(22)10(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOZJUCJYPHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one is a novel derivative of triazolo[4,5-d]pyrimidine that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of 1,2,3-triazole derivatives with piperazine and subsequent functionalization to introduce the 2-methylpropan-1-one moiety. The synthetic pathway can be outlined as follows:

  • Formation of Triazole Ring : The initial step involves the reaction of appropriate azides and alkynes to form the triazole structure.
  • Piperazine Integration : The triazole is then reacted with piperazine derivatives to introduce the piperazinyl group.
  • Final Modification : The introduction of the 2-methylpropan-1-one group can be achieved through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Signal Transduction Pathways : Similar compounds have been reported to modulate key signaling pathways involved in cell proliferation and survival .
  • Interaction with Receptors : The piperazine moiety may facilitate binding to specific receptors or enzymes that play a role in tumor growth and metastasis .

Case Studies

Several studies highlight the efficacy of triazolo[4,5-d]pyrimidine derivatives in clinical settings:

Study 1: Anticancer Efficacy

A study investigated a series of triazolo[4,5-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited potent cytotoxicity against breast cancer cells (MCF-7), with one derivative showing an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Molecular Docking Studies

Molecular docking studies have suggested that these compounds can effectively bind to targets involved in cancer progression. For example, docking simulations indicated strong interactions with proteins associated with apoptosis and cell cycle regulation .

Data Summary

Activity Cell Line IC50 Value (μM) Reference
AnticancerMCF-727.3
AnticancerHCT1166.2
AntioxidantDPPH InhibitionNot specified

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that triazolo-pyrimidine derivatives exhibit promising anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation has been documented, suggesting that this compound may serve as a lead compound for developing novel anticancer agents .
  • Antimicrobial Properties :
    • Compounds with similar structural frameworks have shown significant antimicrobial activity against various bacterial strains. The presence of the triazole ring is crucial for enhancing the bioactivity against microbial pathogens .
  • Neurological Disorders :
    • The piperazine component of the compound may contribute to neuroprotective effects. Studies indicate potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Derivative Development

The synthesis of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one can be achieved through various methods involving cyclization reactions of precursor compounds. The versatility of the triazole and pyrimidine rings allows for the development of numerous derivatives with tailored biological activities.

Synthesis MethodDescription
CyclizationInvolves forming the triazole ring through azide and alkyne coupling reactions.
FunctionalizationPost-synthetic modifications to enhance solubility and bioactivity.

Case Study 1: Anticancer Testing

A study evaluated the anticancer efficacy of triazolo-pyrimidine derivatives, including our compound, against human cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Evaluation

In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited effective antimicrobial activity, particularly against resistant strains. The mechanism appears to involve disruption of bacterial cell membranes .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step reactions involving heterocycle formation, nucleophilic substitutions, and coupling strategies.

Triazolo-Pyrimidine Core Formation

The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclization reactions:

  • Cycloaddition : Azide-alkyne [2+3] cycloaddition using sodium azide and nitrile precursors under basic conditions (e.g., triethylamine) forms the triazole ring .

  • SNAr Reactions : Subsequent nucleophilic aromatic substitution (SNAr) introduces substituents at the 7-position of the pyrimidine ring. For example, piperazine is introduced via SNAr displacement of a leaving group (e.g., fluorine) .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Triazole formationNaN₃, Et₃N, DMF, 80°C65–75%
SNAr with piperazinePiperazine, DIPEA, DMSO, 120°C80–85%

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation to attach the 2-methylpropan-1-one group:

  • Acylation : Reacting 7-piperazinyl triazolo-pyrimidine with 2-methylpropanoyl chloride in the presence of a base (e.g., K₂CO₃) yields the final compound .

  • Alternative Routes : Microwave-assisted synthesis improves reaction efficiency (e.g., 30 minutes vs. 12 hours under conventional heating) .

Representative Reaction :

Triazolo-pyrimidine-piperazine+Cl-CO-C(CH₃)₂Et₃N, DCMTarget Compound\text{Triazolo-pyrimidine-piperazine} + \text{Cl-CO-C(CH₃)₂} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Post-Synthetic Modifications

The ketone and triazolo-pyrimidine moieties enable further derivatization:

Ketone Reactivity

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

  • Condensation : Reaction with hydrazines forms hydrazones, potentially enhancing biological activity .

Functionalization Examples :

Reaction TypeReagentsProductApplication
ReductionH₂ (1 atm), Pd/C, MeOH1-(4-{3-Ethyl-triazolo-pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-olProdrug synthesis
CondensationNH₂NH₂, EtOH, ΔHydrazone derivativeChelation studies

Triazolo-Pyrimidine Modifications

  • Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) introduces halogens for cross-coupling .

  • Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents .

Catalytic Coupling Conditions :

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃DME/H₂O70%
XPhos Pd G3CsFTHF85%

Stability and Degradation Pathways

  • Hydrolytic Stability : The triazole ring resists hydrolysis under physiological pH, but the ketone may undergo slow hydration in aqueous media .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the N–N bond in the triazole ring, forming pyrimidine fragments .

Degradation Products :

ConditionMajor DegradantsMechanism
Acidic (pH 3)3-Ethyltriazole, Pyrimidine-7-piperazineRing-opening
Basic (pH 10)Piperazine-isobutyl ketone, Triazole-carboxylic acidHydrolysis

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against analogs with different substituents:

Feature1-(4-{3-Ethyl-triazolo-pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one3-(4-Ethoxyphenyl)-triazolo-pyrimidine Piperazine-free Analog
Ketone reactivityHigh (electrophilic)Low (aryl ether dominates)N/A
SNAr susceptibilityModerate (piperazine deactivates ring)High (electron-withdrawing ethoxy group)Very high
Stability in DMSOStable (no solvolysis)Partial decompositionUnstable

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Heterocyclic Cores

Core Structure Example Compounds Key Properties Reference
Triazolo[4,5-d]pyrimidine Target compound High aromaticity; potential for dual hydrogen bonding via triazole N-atoms -
Pyrazolo[3,4-d]pyrimidine Compounds 2, 3, 7, 9 () Prone to isomerization; pyrazole N-atoms may alter binding specificity
Pyrido[1,2-a]pyrimidin-4-one Patent derivatives () Pyridine fusion enhances planarity; carbonyl group introduces polarity

Key Insights :

  • The triazolo core’s rigidity may improve target binding compared to pyrazolo analogs, which undergo isomerization under certain conditions .
  • Pyrido-pyrimidinones () lack the triazole’s hydrogen-bonding capacity but offer a polar carbonyl group for solubility .

Substituent Analysis

Piperazine Modifications

The piperazine ring in the target compound is substituted with a 3-ethyltriazolopyrimidine group, whereas analogs in and feature diverse substituents (Table 2).

Table 2. Piperazine Substituent Profiles

Compound Piperazine Substituents Terminal Group Structural Impact Reference
Target compound 3-Ethyl-triazolo[4,5-d]pyrimidin-7-yl 2-Methylpropan-1-one Ethyl group enhances steric bulk; ketone increases polarity -
7-(4-Ethylpiperazin-1-yl) 4-Ethylpiperazine () Hydroxyethyl, pyrazolo groups Ethyl improves lipophilicity; hydroxyethyl aids solubility
7-[(3R)-3,4-Dimethylpiperazin-1-yl] Chiral methyl groups () Pyrazolo-pyrazine Chirality influences enantioselective binding

Key Insights :

  • Ethyl groups on piperazine (shared by the target and compounds) balance lipophilicity and metabolic stability .
  • Chiral substituents () may confer selectivity in target engagement .

Terminal Group Variations

The 2-methylpropan-1-one terminal group contrasts with other polar or bulky substituents in analogs (Table 3).

Table 3. Terminal Group Comparison

Compound Terminal Group Functional Role Reference
Target compound 2-Methylpropan-1-one Moderate polarity; potential for ketone-mediated interactions -
Patent derivatives Hydroxyethyl, dimethylamino () Enhance solubility or cationic interactions
Pyrazolo-pyrazine () Heteroaromatic group Expands π-π stacking or hydrophobic interactions

Key Insights :

  • The ketone in the target compound may engage in hydrogen bonding, unlike non-polar groups in analogs.
  • Hydroxyethyl or dimethylamino groups () improve aqueous solubility, which the methylpropanone lacks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling triazolopyrimidine cores with piperazine derivatives via nucleophilic substitution. For example, intermediates like 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are alkylated with activated piperazine precursors. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity. Evidence from triazolopyrimidine syntheses suggests using DMF or THF as solvents with K₂CO₃ as a base to improve yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and what spectral markers should researchers prioritize?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns. Key markers include:

  • ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and piperazine protons (δ 2.5–3.5 ppm, multiplet).
  • ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and triazolopyrimidine aromatic carbons (δ 140–160 ppm).
    Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary pharmacological targets of triazolopyrimidine-piperazine derivatives, and how can binding assays be designed?

  • Methodological Answer : These compounds often target adenosine receptors or kinase enzymes. Radioligand displacement assays (using ³H-labeled antagonists) or fluorescence polarization assays are standard. For kinase inhibition, use ATP-coupled assays with recombinant enzymes (e.g., EGFR or Aurora kinases). Include positive controls (e.g., staurosporine) and validate via IC₅₀ curves .

Advanced Research Questions

Q. How can researchers address challenges in the isomerization of triazolopyrimidine derivatives during synthesis?

  • Methodological Answer : Isomerization (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo configurations) can occur under acidic or thermal conditions. Mitigate this by:

  • Using low-temperature reactions (<0°C) during cyclization.
  • Adding steric hindrance (e.g., bulky substituents) to favor desired isomers.
  • Monitoring via TLC or in-situ IR spectroscopy to detect intermediate shifts .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., piperazine ring puckering) in solution vs. solid state. Strategies include:

  • Performing variable-temperature NMR to assess conformational flexibility.
  • Comparing computational models (DFT) with experimental X-ray data.
  • Using NOESY/ROESY to detect through-space correlations in solution .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing impurities?

  • Methodological Answer :

  • Solvent selection : Replace DMF with less toxic solvents (e.g., 2-MeTHF) to reduce post-reaction purification.
  • Catalysis : Use Pd/C or copper(I) iodide to accelerate coupling steps.
  • Impurity profiling : Employ LC-MS to identify byproducts (e.g., de-ethylated analogs) and adjust stoichiometry or reaction time .

Q. How can researchers profile and quantify trace impurities in batches of this compound?

  • Methodological Answer : Use hyphenated techniques like LC-QTOF-MS for structural elucidation of impurities. Compare retention times and fragmentation patterns against reference standards (e.g., USP/PhEur guidelines). For quantification, develop a validated UPLC method with a detection limit ≤0.1% .

Q. What excipients or formulation approaches enhance the compound’s stability in preclinical studies?

  • Methodological Answer : For oral formulations, use lactose or microcrystalline cellulose as fillers. To prevent hydrolysis of the carbonyl group, include desiccants (e.g., silica gel) in storage. For injectables, use lyophilization with mannitol or trehalose as stabilizers. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro binding data and in vivo efficacy studies?

  • Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Measuring plasma protein binding via equilibrium dialysis.
  • Conducting metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Adjusting dosing regimens (e.g., sustained-release formulations) to align with in vitro IC₅₀ values .

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